Ethyl 2-tert-butyl-5-[(4-chlorophenyl)methoxy]-1-benzofuran-3-carboxylate
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Overview
Description
This compound is a benzofuran derivative. Benzofuran is a heterocyclic compound, consisting of fused benzene and furan rings. This particular compound has several substituents on the benzofuran ring: an ethyl group, a tert-butyl group, and a methoxy group attached to a chlorophenyl group.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the benzofuran ring, and the addition of the various substituents. However, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis.Molecular Structure Analysis
The molecular structure of this compound would be characterized by the benzofuran core, with the various substituents adding complexity to the structure. The presence of the methoxy and chlorophenyl groups could potentially introduce interesting electronic effects.Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-donating and electron-withdrawing effects of the substituents. The chlorophenyl group, for example, might make the compound susceptible to nucleophilic aromatic substitution reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the methoxy group could increase its solubility in polar solvents.Scientific Research Applications
Renewable PET Production and Catalysts
Catalysis and Renewable Polymers
Research on the use of molecular sieves and Lewis acid catalysts in the production of biobased terephthalic acid precursors showcases the role of furan derivatives in sustainable polymer synthesis. The study by Pacheco et al. (2015) on the pathways and energetics of reactions between ethylene and biomass-derived furans highlights the potential of these reactions in creating renewable PET (polyethylene terephthalate) alternatives (Pacheco, Labinger, Sessions, & Davis, 2015).
Selective Catalysis for Methyl Propanoate
Another study by Clegg et al. (1999) discusses a highly active and selective catalyst for the production of methyl propanoate via the methoxycarbonylation of ethene, which could provide insights into the manipulation of similar compounds in organic synthesis (Clegg, Elsegood, Eastham, Tooze, Wang, & Whiston, 1999).
Polymers and Material Science
Polymer Synthesis
The living anionic polymerization of trialkylsilyl-protected oligo(ethylene glycol) methacrylates by Ishizone et al. (2003) demonstrates advanced techniques in polymer science, potentially relevant for modifying or utilizing benzofuran derivatives in polymer materials (Ishizone, Han, Okuyama, & Nakahama, 2003).
Advanced Organic Synthesis
Synthesis of Partially Etherified Derivatives
The selective synthesis of partially etherified derivatives of tetrakis(2-hydroxyphenyl)ethene by Fujita et al. (2004) provides a model for the complex organic synthesis that could involve benzofuran derivatives for ligand development or other applications (Fujita, Qi, Verkerk, Dzwiniel, McDonald, & Stryker, 2004).
Safety And Hazards
Without specific data, it’s difficult to provide detailed information about the safety and hazards of this compound. As with any chemical, appropriate safety precautions should be taken when handling it.
Future Directions
Future research on this compound could involve exploring its potential biological activities, investigating its reactivity, and optimizing its synthesis. It would also be interesting to study the effect of different substituents on the benzofuran ring.
Please note that this is a general analysis based on the structure of the compound. For a more detailed and accurate analysis, specific experimental data and literature would be needed.
properties
IUPAC Name |
ethyl 2-tert-butyl-5-[(4-chlorophenyl)methoxy]-1-benzofuran-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClO4/c1-5-25-21(24)19-17-12-16(26-13-14-6-8-15(23)9-7-14)10-11-18(17)27-20(19)22(2,3)4/h6-12H,5,13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSPRFWWUXZXJQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)OCC3=CC=C(C=C3)Cl)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-tert-butyl-5-[(4-chlorophenyl)methoxy]-1-benzofuran-3-carboxylate |
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